molecular formula C19H33N3O B6063483 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one

7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6063483
M. Wt: 319.5 g/mol
InChI Key: SOUVBDCCKYFIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one, also known as JNJ-7925476, is a novel compound that has been developed for potential use as a therapeutic agent in the treatment of various medical conditions.

Mechanism of Action

7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one exerts its pharmacological effects by selectively binding to the dopamine D4 receptor and modulating its activity. The dopamine D4 receptor is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex, striatum, and limbic system of the brain. The modulation of dopamine D4 receptor activity by 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one leads to the regulation of various downstream signaling pathways and ultimately affects the physiological functions of the brain.
Biochemical and Physiological Effects:
7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have several biochemical and physiological effects. In preclinical studies, 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one has been found to improve cognitive function, reduce impulsivity, and enhance attention in animal models of ADHD. It has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. In addition, 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one has been found to have a low potential for abuse and addiction, making it a promising candidate for the treatment of substance use disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one is its high selectivity for the dopamine D4 receptor, which reduces the risk of off-target effects and improves the safety profile of the compound. In addition, 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one has a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life. However, one of the limitations of 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one is its poor solubility in water, which can affect its formulation and delivery. Furthermore, the exact mechanism of action of 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, which requires further research.

Future Directions

There are several future directions for the research and development of 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one. One of the main areas of focus is the clinical evaluation of 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one in patients with psychiatric and neurological disorders. Clinical trials are needed to determine the safety and efficacy of 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one in humans and to identify the optimal dosing regimen for different medical conditions. In addition, further research is needed to elucidate the precise mechanism of action of 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one and to identify potential biomarkers for patient selection and treatment response. Finally, the development of new formulations and delivery methods for 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one may improve its solubility and bioavailability and enhance its therapeutic potential.
Conclusion:
7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has shown promising results in preclinical studies for its potential use in the treatment of various psychiatric and neurological disorders. Its high selectivity for the dopamine D4 receptor, favorable pharmacokinetic profile, and low potential for abuse and addiction make it a promising candidate for further research and clinical evaluation. However, further research is needed to fully understand the mechanism of action of 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one and to identify its optimal therapeutic applications.

Synthesis Methods

7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one is synthesized through a multi-step process, which involves the reaction of different chemical reagents. The detailed synthesis method is complex and beyond the scope of this paper. However, it is worth mentioning that the synthesis of 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one involves the use of advanced organic chemistry techniques and requires a high level of expertise.

Scientific Research Applications

7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective inhibitor of the dopamine D4 receptor, which is involved in the regulation of several physiological functions, including cognitive function, emotion, and behavior. 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one has been investigated for its potential use in the treatment of various psychiatric and neurological disorders, such as schizophrenia, bipolar disorder, and attention-deficit/hyperactivity disorder (ADHD).

properties

IUPAC Name

7-(cyclobutylmethyl)-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O/c1-20-11-6-17(7-12-20)22-13-9-19(15-22)8-3-10-21(18(19)23)14-16-4-2-5-16/h16-17H,2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUVBDCCKYFIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC3(C2)CCCN(C3=O)CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.